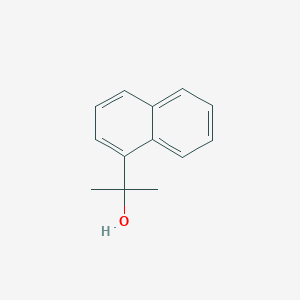

2-Naphthalen-1-ylpropan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42476. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-naphthalen-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBENYRAUOZMVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285612 | |

| Record name | 2-Naphthalen-1-ylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6301-54-8 | |

| Record name | 6301-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalen-1-ylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA,ALPHA-DIMETHYL-1-NAPHTHALENEMETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Naphthalen-1-ylpropan-2-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(Naphthalen-1-yl)propan-2-ol

Introduction

2-(Naphthalen-1-yl)propan-2-ol is a tertiary alcohol featuring a naphthalene scaffold. As a functionalized polycyclic aromatic hydrocarbon, it serves as a valuable intermediate in medicinal chemistry and materials science. The strategic introduction of the dimethyl carbinol group onto the naphthalene ring at the C-1 position provides a key synthetic handle for further molecular elaboration. This guide offers a comprehensive exploration of the primary and most efficient pathway for its synthesis, grounded in fundamental organometallic principles, and discusses alternative strategies for its preparation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.

Primary Synthesis Pathway: A Two-Step Approach via Grignard Reaction

The most direct and widely employed method for synthesizing 2-(naphthalen-1-yl)propan-2-ol involves a two-step sequence: the Friedel-Crafts acylation of naphthalene to form the key ketone intermediate, followed by a Grignard reaction to construct the tertiary alcohol. This approach is favored for its reliability, high yields, and the commercial availability of the starting materials.

Step 1: Synthesis of the Precursor 1-Acetylnaphthalene via Friedel-Crafts Acylation

The foundational step is the electrophilic aromatic substitution of naphthalene with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Causality and Regioselectivity: Naphthalene is more reactive than benzene towards electrophilic aromatic substitution. The reaction preferentially occurs at the α-position (C-1) over the β-position (C-2) under kinetic control. This selectivity is attributed to the greater stability of the σ-complex intermediate formed during α-attack, where the positive charge can be delocalized over two aromatic rings without disrupting the benzenoid character of the second ring.[1] The choice of solvent is critical; non-polar solvents like carbon disulfide (CS₂) or chlorinated hydrocarbons at low temperatures favor the formation of the kinetically preferred 1-acetylnaphthalene.[1][2] In contrast, polar solvents like nitrobenzene can lead to the thermodynamically more stable 2-acetylnaphthalene product, as the 1-acetylnaphthalene-AlCl₃ complex is soluble and can undergo deacylation-reacylation.[2]

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas to a trap. The apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Anhydrous aluminum chloride (AlCl₃) is suspended in a dry, inert solvent (e.g., 1,2-dichloroethane or carbon disulfide) and cooled in an ice bath.

-

Addition: A solution of naphthalene in the same solvent is added to the stirred suspension.

-

Acylation: Acetyl chloride is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10°C.

-

Reaction: After the addition is complete, the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is carefully poured onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction & Purification: The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude 1-acetylnaphthalene is purified by vacuum distillation or recrystallization.

Step 2: Grignard Reaction with 1-Acetylnaphthalene

The core transformation involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide) to the carbonyl carbon of 1-acetylnaphthalene. This reaction directly forms the carbon-carbon bond necessary to create the tertiary alcohol.[3][4]

Mechanism and Rationale: Grignard reagents are potent nucleophiles due to the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the organic group.[4][5][6] The reaction proceeds via a nucleophilic attack on the electrophilic carbonyl carbon of the ketone, forming a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, 2-(naphthalen-1-yl)propan-2-ol.[7] This method is exceptionally efficient for creating tertiary alcohols from ketones.[4][5]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether or THF. A small crystal of iodine can be added to activate the magnesium. A solution of methyl iodide or methyl bromide in the anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent (CH₃MgI or CH₃MgBr). The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Setup: In a separate dried flask, 1-acetylnaphthalene is dissolved in the same anhydrous solvent under an inert atmosphere and cooled to 0°C in an ice bath.

-

Addition: The prepared Grignard reagent is slowly added to the stirred solution of 1-acetylnaphthalene. The addition should be controlled to maintain a low temperature.

-

Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure completion.

-

Quenching and Workup: The reaction is carefully quenched by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath. This hydrolyzes the magnesium alkoxide and neutralizes any excess Grignard reagent.

-

Extraction & Purification: The product is extracted into an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Visualization of the Primary Synthesis Pathway

Caption: Primary two-step synthesis of 2-(naphthalen-1-yl)propan-2-ol.

Alternative Synthesis Pathways

While the Grignard route is dominant, alternative strategies exist, which may be relevant depending on the availability of starting materials or the need to avoid specific reagents.

Route 2: Synthesis via Organocadmium Reagents

An alternative approach to the ketone intermediate, 1-acetylnaphthalene, involves the use of an organocadmium reagent.

-

Preparation of 1-Naphthoyl Chloride: 1-Naphthoic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to produce 1-naphthoyl chloride.[8]

-

Reaction with Dimethylcadmium: The resulting 1-naphthoyl chloride is reacted with dimethylcadmium ((CH₃)₂Cd).

Causality and Selectivity: Organocadmium reagents are significantly less reactive than Grignard reagents.[9] This reduced reactivity allows them to react with highly reactive acid chlorides to form ketones but prevents them from readily attacking the less electrophilic ketone product.[9][10] This selectivity is a key advantage for synthesizing ketones from acid chlorides without the over-addition that can occur with Grignard reagents.[10] The 1-acetylnaphthalene formed would then be subjected to a Grignard reaction as described in the primary pathway.

Data Presentation: Comparison of Synthesis Strategies

| Feature | Primary Pathway (Friedel-Crafts & Grignard) | Alternative (Organocadmium Route to Ketone) |

| Starting Materials | Naphthalene, Acetyl Chloride, Methyl Halide | 1-Naphthoic Acid, Methyl Halide, Cadmium Chloride |

| Key Intermediates | 1-Acetylnaphthalene | 1-Naphthoyl Chloride, Dimethylcadmium |

| Number of Steps | 2 | 3 (Acid to Acid Chloride, Ketone formation, Grignard) |

| Advantages | High atom economy, well-established, reliable. | High selectivity for ketone formation from acid chloride.[9][10] |

| Disadvantages | Friedel-Crafts requires strict control for regioselectivity. | Use of highly toxic cadmium reagents, more steps. |

Characterization of 2-(Naphthalen-1-yl)propan-2-ol

Confirmation of the final product's structure and purity is achieved through standard analytical techniques.

-

Physical Properties:

-

Spectroscopic Data:

-

¹H NMR: The spectrum should exhibit a singlet for the six protons of the two equivalent methyl groups, a singlet for the hydroxyl proton (which may be broad and is D₂O exchangeable), and a complex multiplet pattern in the aromatic region corresponding to the seven protons of the naphthalene ring system.

-

¹³C NMR: Key signals include one for the quaternary carbinol carbon (C-OH), a signal for the two equivalent methyl carbons, and distinct signals for the carbons of the naphthalene ring.[11]

-

Infrared (IR) Spectroscopy: The spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. Aromatic C-H stretching (~3050 cm⁻¹) and C=C stretching (~1600 cm⁻¹) vibrations will also be present.[11]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Visualization of Experimental Workflow

Caption: General experimental workflow for the Grignard reaction and purification.

Conclusion

The synthesis of 2-(naphthalen-1-yl)propan-2-ol is most effectively achieved through a robust two-step process initiated by the kinetically controlled Friedel-Crafts acylation of naphthalene, followed by the nucleophilic addition of a methyl Grignard reagent. This pathway is characterized by its high efficiency and mechanistic clarity. Understanding the factors that govern regioselectivity in the initial acylation step is paramount for maximizing the yield of the required 1-acetylnaphthalene precursor. While alternative methods involving organocadmium reagents exist, they are generally less favorable due to the toxicity of the reagents and a less streamlined process. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers requiring a reliable synthesis of this valuable chemical building block.

References

- Filo. (2025, October 12). Friedel-Crafts reaction of naphthalene.

- ResearchGate. Pathways of Friedel–Crafts acylation of naphthalene to give....

- ChemicalBook. 2-naphthalen-1-ylpropan-2-ol synthesis.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism.

- American Chemical Society. The Reactions of Some Polynuclear Aroyl Acid Chlorides with Organocadmium Reagents1,2.

- Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.

- Google Patents. Acylation of naphthalenes - EP0196805A1.

- PrepChem.com. Preparation of 2-(naphthalen-1-yl)propan-1-ol (2-(1-naphthyl)-1-propanol).

- Benchchem. 1-(Naphthalen-1-yl)propan-2-one|Research Chemical.

-

NIH PubChem. This compound | C13H14O | CID 238199. Retrieved from [Link]

- Benchchem. An In-depth Technical Guide to the Reactivity of 1-Naphthoyl Chloride with Nucleophiles.

-

Sarthaks eConnect. (2024, February 16). How will you prepare 2-methyl-propan−2−ol from methyl magnesium bromide?. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Vedantu. How will you prepare 2 methy propan 2 ol from methyl class 12 chemistry CBSE. Retrieved from [Link]

-

designer-drug.com. the use of organocadmium reagents for the preparation of ketones. Retrieved from [Link]

-

Scribd. (2022, January 6). Organocadmium Compound | PDF | Organic Chemistry. Retrieved from [Link]

Sources

- 1. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. leah4sci.com [leah4sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. How will you prepare 2 methy propan 2 ol from methyl class 12 chemistry CBSE [vedantu.com]

- 7. sarthaks.com [sarthaks.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scribd.com [scribd.com]

- 10. designer-drug.com [designer-drug.com]

- 11. This compound | C13H14O | CID 238199 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Enduring Power of the Grignard Reaction

An In-depth Technical Guide to the Grignard Synthesis of 2-(1-Naphthyl)propan-2-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Discovered by Victor Grignard in the early 20th century, the Grignard reaction remains a cornerstone of synthetic organic chemistry, prized for its efficacy in forming new carbon-carbon bonds.[1] Its fundamental utility lies in the "umpolung" or reversal of polarity of a carbon atom, transforming an electrophilic alkyl or aryl halide into a potent carbon-based nucleophile—the organomagnesium halide, or Grignard reagent.[2] This guide focuses on a specific, powerful application: the synthesis of tertiary alcohols. The reaction of a Grignard reagent with a ketone provides a direct and reliable route to these sterically hindered and structurally important motifs.[1][3][4][5]

We will explore the synthesis of 2-(1-Naphthyl)propan-2-ol, a tertiary alcohol incorporating the bulky naphthyl moiety. This molecule serves as an excellent case study for the Grignard synthesis, illustrating the principles, precautions, and techniques required for success. Molecules of this class are valuable precursors and building blocks in medicinal chemistry and materials science, where the rigid, aromatic naphthalene unit can impart unique photophysical or pharmacological properties.

Reaction Principle and Mechanism

The synthesis is a two-step process executed in a single pot. First, the Grignard reagent, 1-naphthylmagnesium bromide, is prepared from 1-bromonaphthalene and magnesium metal. Second, this reagent is reacted with acetone, followed by an acidic workup to yield the final product.

The core of the reaction is the nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbonyl carbon of acetone.[6][7]

-

Grignard Reagent Formation: Magnesium metal inserts into the carbon-bromine bond of 1-bromonaphthalene. This is a radical-mediated process occurring on the surface of the magnesium.

-

Nucleophilic Attack: The highly polarized carbon-magnesium bond of the 1-naphthylmagnesium bromide positions the naphthyl group as a potent nucleophile. It attacks the carbonyl carbon of acetone, breaking the C=O pi bond and forming a new carbon-carbon bond.[3][7]

-

Intermediate Formation: This attack results in a tetrahedral magnesium alkoxide intermediate.[6]

-

Protonation: During the aqueous workup, a proton source (typically a mild acid) protonates the alkoxide oxygen, yielding the final tertiary alcohol, 2-(1-Naphthyl)propan-2-ol.[1][8]

Caption: Figure 1: Reaction Mechanism.

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system, where the rationale behind each step is clarified to ensure both safety and success.

Part 1: Safety and Pre-Reaction Preparations

A. Hazard Assessment & Control

The Grignard reaction presents significant hazards that must be actively managed.[9]

-

Fire Hazard: The solvents used (diethyl ether or THF) are extremely flammable. The reaction to form the Grignard reagent is exothermic and can lead to vigorous boiling or a runaway reaction if not controlled.[10][11]

-

Reactivity Hazard: Grignard reagents react violently with water and other protic sources (e.g., alcohols).[1][12] This reaction is highly exothermic and liberates flammable hydrogen gas.[9]

-

Chemical Hazards: 1-bromonaphthalene is an irritant.

Mandatory Controls:

-

All operations must be conducted in a certified chemical fume hood.[10]

-

A Class D (for combustible metals) and a Class B (for flammable liquids) fire extinguisher must be readily accessible.

-

An ice bath must be prepared and kept on hand to cool the reaction if it becomes too vigorous.[11][12]

-

Personal Protective Equipment (PPE) is required: flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex gloves are recommended when handling the reagent).[10][11]

B. Glassware and Reagent Preparation

The absolute exclusion of water is the most critical factor for success. Grignard reagents are strong bases that are readily quenched by even trace amounts of water.[12][13]

-

Glassware: A three-necked round-bottom flask, a reflux condenser, and a pressure-equalizing dropping funnel are required. All glassware must be scrupulously dried.

-

Method: Disassemble, clean, and rinse all glassware with acetone.[13] Then, either flame-dry the assembled apparatus under a stream of inert gas (nitrogen or argon) or place the individual pieces in a drying oven (>100 °C) for at least 4 hours and assemble while hot, allowing it to cool under an inert atmosphere.[12][13]

-

-

Solvents & Reagents:

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is required. THF is often preferred due to its higher boiling point and better ability to solvate the Grignard reagent.[10][11] Use solvent from a freshly opened bottle or a solvent purification system.

-

Reagents: Ensure 1-bromonaphthalene and acetone are anhydrous. Acetone can be dried over anhydrous calcium sulfate and distilled.

-

Part 2: Synthesis of 2-(1-Naphthyl)propan-2-ol

Caption: Figure 2: Experimental Workflow.

Step-by-Step Methodology:

-

Setup: Assemble the dry three-necked flask with a magnetic stirrer, reflux condenser, and dropping funnel. Ensure the system is under a positive pressure of nitrogen or argon, with the gas outlet passing through an oil bubbler.

-

Initiation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. The iodine helps to activate the magnesium surface by chemically cleaning it.[1][14]

-

Grignard Formation: In the dropping funnel, prepare a solution of 1-bromonaphthalene (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium turnings.[14] The reaction is initiated when the brown color of the iodine fades and gentle bubbling or spontaneous refluxing begins.[1] Gentle warming with a heat gun may be necessary.[1][13] Once initiated, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a steady but controlled reflux.[1][15] The rationale for slow addition is to prevent a runaway reaction and minimize the formation of the Wurtz coupling byproduct (1,1'-binaphthyl).[10]

-

Completion of Formation: After the addition is complete, continue stirring the dark, cloudy mixture for an additional 30-60 minutes, possibly with gentle heating, to ensure all the magnesium has reacted.[1]

-

Reaction with Acetone: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This is crucial to moderate the highly exothermic reaction with the ketone.[8] Prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the internal temperature below 10 °C.

-

Reaction Completion: After the acetone addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up (Quenching): In a separate beaker, prepare a mixture of crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl). While stirring vigorously, slowly pour the reaction mixture into the ice/NH₄Cl slurry.[16] The use of saturated NH₄Cl provides a weakly acidic medium to protonate the alkoxide and decompose any remaining Grignard reagent, while minimizing the risk of acid-catalyzed dehydration of the tertiary alcohol product.[17]

-

Extraction and Purification:

-

Transfer the quenched mixture to a separatory funnel. If solids are present, add more organic solvent (e.g., diethyl ether) and dilute aqueous HCl to dissolve them.[8]

-

Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.[1][15]

-

Combine all organic layers and wash sequentially with water, a 5% aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine (saturated NaCl solution).[1] The bicarbonate wash neutralizes any residual acid, and the brine wash helps to remove dissolved water.

-

Dry the organic solution over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]

-

Purify the resulting solid or oil by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by silica gel column chromatography.[15][16]

-

Product Characterization

The identity and purity of the synthesized 2-(1-Naphthyl)propan-2-ol should be confirmed using standard analytical techniques.

| Property / Technique | Expected Result for 2-(1-Naphthyl)propan-2-ol |

| Physical Appearance | White to off-white solid. |

| Molecular Weight | 186.25 g/mol .[18] |

| ¹H NMR | Signals corresponding to: two singlets for the two CH₃ groups, one broad singlet (D₂O exchangeable) for the OH proton, and a complex multiplet pattern in the aromatic region (7.4-8.2 ppm) for the 7 protons of the naphthyl ring.[19] |

| ¹³C NMR | Signals corresponding to: two equivalent methyl carbons, one quaternary carbon attached to the OH group (~75 ppm), and ten distinct signals for the aromatic carbons of the naphthalene ring. |

| IR Spectroscopy (cm⁻¹) | Broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹), aliphatic C-H stretch (~2970 cm⁻¹), and aromatic C=C stretches (~1600, 1500 cm⁻¹).[20][21] |

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Reaction fails to initiate. | 1. Moisture in glassware or reagents. 2. Magnesium surface is passivated (oxidized). | 1. Repeat with rigorously dried apparatus and anhydrous solvents.[12][13] 2. Add a crystal of iodine, a few drops of 1,2-dibromoethane, or crush the Mg turnings in the flask with a glass rod to expose a fresh surface.[13] Borrowing a small amount of active Grignard solution from a working reaction is also effective.[13] |

| Low product yield. | 1. Grignard reagent was quenched by moisture. 2. Significant formation of Wurtz coupling byproduct. 3. Incomplete reaction. | 1. Ensure all components are strictly anhydrous.[1] 2. Ensure slow, controlled addition of the aryl halide to maintain a low concentration relative to magnesium. 3. Allow for sufficient reaction time after additions. |

| Product is an oil and will not crystallize. | Presence of impurities, such as the starting ketone or side-products. | Purify the crude material using silica gel column chromatography to isolate the desired tertiary alcohol. |

| Reaction becomes too vigorous. | Addition of the aryl halide or ketone was too rapid. | Immediately stop the addition, remove any heating source, and use a pre-prepared ice bath to cool the reaction flask.[11][12] |

References

-

The Grignard Reaction Mechanism. Chemistry Steps. [Link]

-

Synthesis of 1-Naphthylmagnesium bromide. PrepChem.com. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

What are Grignard reagent preparation precautions during preparation?. Quora. [Link]

-

Developing SOPs for Hazardous Chemical Manipulations. University of Nebraska-Lincoln. [Link]

-

Grignard Reaction. American Chemical Society. [Link]

-

Grignard reaction safety. YouTube. [Link]

-

Synthesis of alcohols using Grignard reagents II (video). Khan Academy. [Link]

-

5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. [Link]

-

Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. [Link]

-

Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [Link]

-

How to synthesize a Grignard reagent starting from a multi carbon alkane?. Quora. [Link]

-

Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. Reddit. [Link]

-

2-Naphthalen-1-ylpropan-2-ol. PubChem. [Link]

-

infrared spectrum of propan-2-ol. Doc Brown's Chemistry. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

α-NAPHTHOIC ACID. Organic Syntheses. [Link]

-

propan-2-ol low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. [Link]

-

Example IR and NMR analysis of 2-naphthol. YouTube. [Link]

-

The product formed when acetone is treated with phenyl magnesium bromide. Filo. [Link]

-

Acetone in addition to methyl magnesium bromide forms. Vedantu. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. quora.com [quora.com]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. The product formed when acetone is treated with phenyl magnesium bromide .. [askfilo.com]

- 7. Acetone in addition to methyl magnesium bromide forms class 12 chemistry CBSE [vedantu.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. dchas.org [dchas.org]

- 11. acs.org [acs.org]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. prepchem.com [prepchem.com]

- 17. reddit.com [reddit.com]

- 18. This compound | C13H14O | CID 238199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. youtube.com [youtube.com]

2-Naphthalen-1-ylpropan-2-ol CAS number 6301-54-8

An In-depth Technical Guide to 2-(Naphthalen-1-yl)propan-2-ol (CAS 6301-54-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 2-(naphthalen-1-yl)propan-2-ol (CAS: 6301-54-8), a tertiary alcohol incorporating the naphthalene scaffold. We delve into its fundamental chemical and physical properties, outline a robust and widely applicable synthetic methodology via the Grignard reaction, and explore its potential as a versatile intermediate in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers utilizing this compound, offering both theoretical insights and practical, field-proven protocols to facilitate its synthesis, characterization, and application in advanced research and development projects.

Introduction: Chemical Identity and Strategic Importance

2-(Naphthalen-1-yl)propan-2-ol is a distinct chemical entity characterized by a tertiary alcohol group attached to a naphthalene ring system via a propane bridge. The fusion of these two key structural motifs—a sterically hindered alcohol and a polycyclic aromatic system—makes it a valuable building block in organic synthesis.

-

The Tertiary Alcohol Moiety: The tertiary alcohol group is resistant to oxidation under standard conditions and can serve as a bulky protecting group or be eliminated to form a stable, substituted alkene. Its presence significantly influences the molecule's steric profile and reactivity.

-

The Naphthalene Scaffold: Naphthalene is a privileged structure in medicinal chemistry and materials science. It is a core component in numerous pharmaceuticals, fluorescent probes, and organic electronic materials.[1][2] The incorporation of the naphthalene ring imparts specific photophysical properties and provides a large, rigid scaffold for designing molecules with precise three-dimensional orientations.

This combination makes 2-(naphthalen-1-yl)propan-2-ol a precursor for creating more complex molecules where the naphthalene core is functionalized with a neopentyl-like, sterically demanding substituent.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's properties is critical for its application. The key identifiers and computed physicochemical properties for 2-(naphthalen-1-yl)propan-2-ol are summarized below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6301-54-8 | [3] |

| Molecular Formula | C₁₃H₁₄O | [3] |

| Molecular Weight | 186.25 g/mol | [3] |

| IUPAC Name | 2-naphthalen-1-ylpropan-2-ol | [3] |

| Synonyms | 2-(1-Naphthyl)-2-propanol | [3] |

| XLogP3 | 3.2 | [3] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structural integrity of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the tertiary alcohol. Strong C-H stretching bands from the aromatic naphthalene ring will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should feature a singlet for the hydroxyl proton (variable chemical shift, depends on concentration and solvent), a singlet integrating to six protons for the two equivalent methyl groups (C(CH₃)₂), and a complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm) corresponding to the seven protons of the naphthalene ring.

-

¹³C NMR: The spectrum will show a quaternary carbon signal for the alcohol-bearing carbon (C-OH), a signal for the two equivalent methyl carbons, and multiple signals in the aromatic region corresponding to the ten carbons of the naphthalene ring.[3]

-

-

Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.25 m/z). Key fragmentation patterns would likely involve the loss of a methyl group (M-15) or the loss of water (M-18), which are characteristic of tertiary alcohols.

Synthesis and Mechanistic Insights: The Grignard Reaction

The most direct and reliable method for synthesizing tertiary alcohols like 2-(naphthalen-1-yl)propan-2-ol is the Grignard reaction.[4] This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) as a potent nucleophile to attack a carbonyl carbon.[5][6]

Synthetic Pathway and Causality

For this target molecule, the synthesis involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) to the carbonyl carbon of 1'-(naphthalen-1-yl)ethanone (also known as 1-acetylnaphthalene).

Causality of Experimental Design:

-

Choice of Substrate: 1'-Acetonaphthone is chosen because its ketone carbonyl is an excellent electrophile. The reaction with a methyl Grignard reagent directly assembles the desired tertiary alcohol structure in a single step.

-

Reaction Conditions: Grignard reagents are extremely strong bases and nucleophiles, necessitating anhydrous (water-free) conditions to prevent quenching of the reagent.[4] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are used because they are aprotic and effectively solvate the magnesium atom, stabilizing the Grignard reagent.

-

Work-up: The initial reaction forms a magnesium alkoxide salt. An acidic work-up (e.g., with aqueous NH₄Cl or dilute HCl) is required to protonate this alkoxide, yielding the final neutral alcohol product and dissolving the magnesium salts.[7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-(naphthalen-1-yl)propan-2-ol.

Detailed Experimental Protocol: Synthesis and Purification

This protocol describes a self-validating system for the synthesis of 2-(naphthalen-1-yl)propan-2-ol. Each step is designed to ensure optimal reaction conditions and facilitate monitoring.

Materials:

-

1'-(Naphthalen-1-yl)ethanone (1.0 eq)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (nitrogen or argon) to remove all moisture.

-

Allow the flask to cool to room temperature. Add 1'-(naphthalen-1-yl)ethanone (1.0 eq) and dissolve it in anhydrous diethyl ether (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

-

Grignard Addition:

-

Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise to the stirred ketone solution via a syringe over 20-30 minutes. Maintain the temperature at 0 °C.

-

Causality Check: A cloudy precipitate (the magnesium alkoxide salt) may form. Dropwise addition prevents an excessive exotherm that could lead to side reactions.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting ketone.

-

-

Quenching:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This is an exothermic process.

-

Causality Check: NH₄Cl is a mild acid, sufficient to protonate the alkoxide without causing potential acid-catalyzed dehydration of the tertiary alcohol product.

-

-

Work-up and Extraction:

-

Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary.

-

Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be a solid or a viscous oil. Purify it using flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) to separate the product from any unreacted starting material and nonpolar impurities.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield pure 2-(naphthalen-1-yl)propan-2-ol.

-

Applications in Research and Development

While specific high-volume applications for 2-(naphthalen-1-yl)propan-2-ol are not widely documented, its structure makes it an excellent intermediate for creating novel molecules in several research areas.

Intermediate for Bioactive Molecules

The naphthalene scaffold is a key feature in many bioactive compounds. For instance, derivatives of 1-aryl-3-substituted propanols have shown promising antimalarial activity.[1] The precursor to these compounds, 1-(naphthalen-1-yl)propan-2-one, is structurally very similar to our target molecule.[1] 2-(Naphthalen-1-yl)propan-2-ol can be used to synthesize analogs with different steric and electronic properties for structure-activity relationship (SAR) studies.

Precursor for Fluorescent Probes and Materials

Naphthalene derivatives are renowned for their fluorescent properties.[1] The tertiary alcohol group can be used as a handle for further functionalization. For example, it can be converted into an ether or ester to link the naphthalene fluorophore to other molecules of interest, such as biomolecules or polymer backbones, creating sophisticated molecular sensors or functional materials.[1]

Logical Derivatization Pathways

Caption: Potential derivatization pathways from the core molecule.

Safety and Handling

According to its Safety Data Sheet (SDS), 2-(naphthalen-1-yl)propan-2-ol should be handled with standard laboratory precautions.[8]

-

Hazards: May be harmful if swallowed (Acute toxicity - Category 4, Oral).[8]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[8]

-

Handling: Use in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin and eyes.[8]

-

First Aid:

-

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[8]

Conclusion

2-(Naphthalen-1-yl)propan-2-ol (CAS 6301-54-8) is a synthetically accessible tertiary alcohol with significant potential as a chemical intermediate. Its straightforward synthesis via the Grignard reaction, combined with the valuable properties of the naphthalene scaffold, makes it an attractive building block for researchers in drug discovery, medicinal chemistry, and materials science. This guide has provided the essential technical information and protocols necessary for its confident synthesis, characterization, and strategic deployment in advanced scientific research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-(naphthalen-1-yl)propan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Naphthalen-1-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

NileRed. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

-

Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US3562336A - Synthesis of naphthalene derivatives.

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Naphthalen-2-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-ethyl-1,3-propanediol. National Center for Biotechnology Information. Retrieved from [Link]

-

Kumar, A., et al. (2015). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. Journal of Applicable Chemistry, 4(4), 1231-1238. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Q., et al. (2020). One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage. Organic Chemistry Frontiers, 7(18), 2681-2687. Retrieved from [Link]

-

Wikipedia. (n.d.). Petrochemical. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C13H14O | CID 238199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. One moment, please... [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Synthesis and Characterization of 2-(Naphthalen-1-yl)propan-2-ol

Abstract

This technical guide provides a comprehensive, in-depth analysis of 2-(naphthalen-1-yl)propan-2-ol, a tertiary alcohol of interest in synthetic organic chemistry. The document outlines the definitive IUPAC nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Grignard reaction. A core focus is placed on the mechanistic underpinnings of the synthesis and the spectroscopic techniques required for robust structural verification. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering authoritative grounding in the practical and theoretical aspects of handling this compound.

Compound Identification and Physicochemical Properties

IUPAC Nomenclature and Structural Identifiers

The correct and systematic IUPAC name for the compound is 2-(naphthalen-1-yl)propan-2-ol [1]. This name unambiguously describes a propan-2-ol backbone where the hydrogen on C2 is substituted with a naphthalen-1-yl group. The structure consists of a naphthalene ring system linked at the C1 position to the tertiary carbon of a propan-2-ol unit.

Key identifiers for this compound are summarized in the table below for quick reference and accurate record-keeping.

| Identifier | Value | Source |

| IUPAC Name | 2-(naphthalen-1-yl)propan-2-ol | PubChem[1] |

| CAS Number | 6301-54-8 | PubChem[1] |

| Molecular Formula | C₁₃H₁₄O | PubChem[1] |

| Molecular Weight | 186.25 g/mol | PubChem[1] |

| Synonyms | 2-(1-Naphthyl)-2-propanol, α,α-Dimethyl-1-naphthalenemethanol | PubChem[1] |

Physicochemical Properties

Understanding the physical properties of 2-(naphthalen-1-yl)propan-2-ol is crucial for its handling, purification, and application in further synthetic steps. While extensive experimental data is not widely published, computed properties from reliable databases provide valuable estimates.

| Property | Value | Notes |

| Physical State | Solid | Expected at STP |

| XLogP3 | 3.2 | Computed by PubChem[1] |

| Hydrogen Bond Donors | 1 | The hydroxyl group[1] |

| Hydrogen Bond Acceptors | 1 | The oxygen atom[1] |

Synthesis of 2-(Naphthalen-1-yl)propan-2-ol via Grignard Reaction

Principle and Mechanistic Insight

The synthesis of tertiary alcohols such as 2-(naphthalen-1-yl)propan-2-ol is most reliably achieved through the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone.

For this specific synthesis, the strategy involves two key stages:

-

Formation of the Grignard Reagent: 1-Bromonaphthalene is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF) to form 1-naphthylmagnesium bromide. The ethereal solvent is critical as it coordinates with the magnesium center, stabilizing the reagent.

-

Nucleophilic Addition: The prepared Grignard reagent is then reacted with acetone. The highly polarized carbon-magnesium bond attacks the carbonyl carbon of acetone.

-

Acidic Work-up: The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent acidic work-up step to yield the final tertiary alcohol product.

The causality for choosing this method rests on its high efficiency and specificity for creating the desired C-C bond, directly assembling the target structure from readily available precursors.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthetic protocol.

Caption: Experimental workflow for the synthesis of 2-(naphthalen-1-yl)propan-2-ol.

Detailed Experimental Protocol

This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.

Materials:

-

1-Bromonaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Acetone (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, dried in an oven before use

Procedure:

-

Grignard Reagent Formation: a. Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add a small volume of anhydrous diethyl ether to cover the magnesium. c. Dissolve 1-bromonaphthalene in anhydrous diethyl ether and add it to the dropping funnel. d. Add a small amount of the 1-bromonaphthalene solution to the flask. Initiation of the reaction is indicated by bubble formation and a gentle warming of the mixture. If it does not start, a small crystal of iodine can be added. e. Once initiated, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Acetone: a. Cool the flask containing the Grignard reagent to 0°C using an ice bath. b. Dissolve anhydrous acetone in an equal volume of anhydrous diethyl ether and add it to the dropping funnel. c. Add the acetone solution dropwise to the stirred Grignard reagent. This reaction is exothermic; maintain the temperature at 0-5°C. d. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Work-up and Purification: a. Cool the reaction mixture again in an ice bath. b. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide and dissolve the resulting magnesium salts. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer two more times with diethyl ether. e. Combine all organic extracts and wash them with brine. f. Dry the combined organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. g. The resulting crude solid can be purified by recrystallization (e.g., from hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization

Structural confirmation of the synthesized product is paramount. The following spectroscopic data are characteristic of 2-(naphthalen-1-yl)propan-2-ol.

| Spectroscopy | Characteristic Features |

| ¹H NMR | - Singlet (6H): Two equivalent methyl groups (CH₃) at ~1.7-1.8 ppm.- Singlet (1H): Hydroxyl proton (-OH), broad, chemical shift is concentration-dependent.- Multiplets (7H): Aromatic protons of the naphthalene ring, typically in the range of ~7.4-8.2 ppm. |

| ¹³C NMR | - Quaternary Carbon: C-OH carbon at ~75 ppm.- Methyl Carbons: Two equivalent CH₃ carbons at ~30-32 ppm.- Aromatic Carbons: 10 distinct signals for the naphthalene ring carbons, including two quaternary bridgehead carbons. |

| FTIR | - Broad peak at ~3400-3600 cm⁻¹: O-H stretch of the alcohol.- Peaks at ~3000-3100 cm⁻¹: Aromatic C-H stretch.- Peaks at ~2850-3000 cm⁻¹: Aliphatic C-H stretch.- Peak at ~1150 cm⁻¹: C-O stretch of a tertiary alcohol.[1] |

| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 186.10.- Key Fragment: A prominent peak at m/z = 171, corresponding to the loss of a methyl group ([M-15]⁺). |

Applications in Research and Development

While 2-(naphthalen-1-yl)propan-2-ol is not an end-product itself, it serves as a valuable synthetic intermediate. Its structural motifs—a bulky, aromatic naphthalene group and a tertiary alcohol—make it a useful building block in several areas:

-

Medicinal Chemistry: Naphthalene derivatives are scaffolds in various pharmacologically active compounds. This alcohol can be used to synthesize analogs of existing drugs or new chemical entities for screening[2].

-

Materials Science: The rigid and planar naphthalene unit can be incorporated into polymers or liquid crystals to impart specific thermal or photophysical properties.

-

Asymmetric Catalysis: The hydroxyl group can be derivatized to create chiral ligands for use in asymmetric synthesis.

Safety and Handling

According to available safety data, 2-(naphthalen-1-yl)propan-2-ol is classified as harmful if swallowed and causes serious eye irritation[3].

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, mist, or vapors[3]. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[3].

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[3].

-

References

-

2-Naphthalen-1-ylpropan-2-ol | C13H14O | CID 238199. PubChem, National Institutes of Health. [Link]

Sources

The Emerging Therapeutic Potential of Naphthalenepropanol Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, has long been a cornerstone in medicinal chemistry, lending its rigid and lipophilic properties to a multitude of therapeutic agents. Within this broad class, naphthalenepropanol derivatives are emerging as a promising chemotype with a diverse range of biological activities. This technical guide provides an in-depth exploration of the demonstrated and potential biological activities of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of their actions, provide detailed protocols for their biological evaluation, and present quantitative data to inform structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Introduction: The Naphthalene Scaffold in Drug Discovery

The privileged nature of the naphthalene ring system in drug design stems from its ability to engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. This versatility has led to the development of numerous approved drugs containing a naphthalene moiety. Naphthalenepropanol derivatives, characterized by a propanol chain attached to the naphthalene core, offer a unique combination of this aromatic system with a flexible, functionalized side chain. This structural motif allows for fine-tuning of physicochemical properties such as solubility and bioavailability, while providing a handle for further chemical modification to optimize potency and selectivity. This guide will focus on the key biological activities that have been identified for this promising class of compounds.

Anticancer Activity: Targeting Cellular Proliferation

Several naphthalenepropanol derivatives and their close analogs have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the disruption of critical cellular processes required for tumor growth and survival.

Mechanism of Action: Microtubule Destabilization

One of the key mechanisms underlying the anticancer effects of certain naphthalenepropanol derivatives is the destabilization of microtubule polymerization.[1] Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with microtubule dynamics can arrest the cell cycle, leading to apoptosis. 3-(Naphthalen-1-yl)propan-1-ol, for instance, has shown potent cytotoxic activity against breast cancer cells (MCF-7), with IC50 values in the nanomolar range.[1] Its action is believed to be similar to that of colchicine, a well-known microtubule-destabilizing agent.[1]

Quantitative Analysis of Anticancer Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported antiproliferative activity of a representative naphthalenepropanol derivative.

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| 3-(Naphthalen-1-yl)propan-1-ol | MCF-7 (Breast Cancer) | 10 - 33 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the naphthalenepropanol derivative in complete cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization of the Experimental Workflow

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Naphthalene derivatives have shown promise as anti-inflammatory agents, and naphthalenepropanols are being investigated for their potential in this area.

Mechanism of Action: Inhibition of the MAPK/NF-κB Signaling Pathway

The anti-inflammatory effects of some naphthalene derivatives are attributed to their ability to downregulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3][4] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] By inhibiting the phosphorylation of key MAPK proteins (ERK, p38, and JNK) and preventing the nuclear translocation of NF-κB, these compounds can effectively suppress the inflammatory cascade.[2][3][4]

Visualization of the MAPK/NF-κB Signaling Pathway

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of novel compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: Administer the naphthalenepropanol derivative orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of both the carrageenan-injected and contralateral paws at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group. A significant reduction in paw edema indicates anti-inflammatory activity.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Naphthalene derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.

Potential Mechanisms of Action

The precise mechanisms of antimicrobial action for naphthalenepropanol derivatives are still under investigation. However, based on related naphthalene compounds, potential mechanisms may include:

-

Disruption of Microbial Membranes: The lipophilic naphthalene moiety can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and cell lysis.

-

Inhibition of Key Enzymes: These derivatives may inhibit essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.

-

Interference with Biofilm Formation: Some naphthalene-based compounds have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antibiotics.

Quantitative Analysis of Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides hypothetical MIC values for a naphthalenepropanol derivative to illustrate data presentation.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | 32 |

| Candida albicans | ATCC 90028 | 64 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the naphthalenepropanol derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

Naphthalenepropanol derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer, anti-inflammatory, and potential antimicrobial activities warrant further investigation. Future research should focus on:

-

Synthesis of diverse libraries: The synthesis and screening of a wider range of naphthalenepropanol derivatives with varied substitution patterns will be crucial for elucidating detailed structure-activity relationships.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of more potent and selective agents.

-

In vivo efficacy and safety profiling: Promising candidates identified in vitro should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the biological activities of naphthalenepropanol derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases.

References

-

Chang, C.-F., Liao, K.-C., & Chen, C.-H. (2017). 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells. PLOS ONE, 12(1), e0168945. [Link]

-

Chang, C.-F., Liao, K.-C., & Chen, C.-H. (2017). 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells. PubMed, 28060845. [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Chang, C.-F., Liao, K.-C., & Chen, C.-H. (2017). 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells. PMC, PMC5218479. [Link]

-

Scientific Reports. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025-11-10). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells | PLOS One [journals.plos.org]

- 3. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Naphthalen-1-yl)propan-2-ol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a vast array of complex molecules with significant applications in medicinal chemistry and materials science.[1] The introduction of functional groups to the naphthalene core dramatically alters its physicochemical properties, giving rise to a diverse range of derivatives with tailored biological activities and industrial uses. This guide focuses on a specific tertiary alcohol derivative, 2-(naphthalen-1-yl)propan-2-ol, a molecule of interest as a key synthetic intermediate in the development of novel therapeutic agents and functional materials.

This document provides a comprehensive overview of 2-(naphthalen-1-yl)propan-2-ol, from its historical context and synthetic methodologies to its characterization and role in contemporary research. By elucidating the causal relationships behind experimental choices and grounding all information in authoritative references, this guide aims to serve as a valuable resource for professionals in drug discovery and chemical development.

Discovery and Historical Context

The specific discovery of 2-(naphthalen-1-yl)propan-2-ol is not marked by a singular, seminal publication. Instead, its existence and accessibility are a direct result of the groundbreaking advancements in organometallic chemistry in the early 20th century. The development of the Grignard reaction by Victor Grignard in 1900, which involves the reaction of organomagnesium halides with carbonyl compounds, laid the fundamental groundwork for the synthesis of tertiary alcohols, including those with bulky aryl substituents like the naphthyl group.[2]

The synthesis of 2-(naphthalen-1-yl)propan-2-ol is intrinsically linked to the ability to form a nucleophilic naphthyl species that can attack a ketone. The two primary pathways to this molecule, the reaction of a 1-naphthyl organometallic reagent with acetone or the reaction of a methyl organometallic reagent with 1-acetylnaphthalene, both rely on these fundamental principles of polar bond chemistry.

The historical narrative of this compound is therefore not one of a specific "discovery" but rather an exemplification of the power and versatility of established synthetic methodologies. Its importance has grown with the increasing interest in naphthalene-containing compounds in drug discovery, where it serves as a valuable building block.

Synthetic Methodologies

The synthesis of 2-(naphthalen-1-yl)propan-2-ol can be approached through two principal retrosynthetic disconnections, both of which are highly effective and commonly employed in organic synthesis.

Method 1: Grignard/Organolithium Reaction with Acetone

This approach involves the formation of a 1-naphthyl Grignard or organolithium reagent, followed by its reaction with acetone. The use of 1-bromonaphthalene as a starting material is common for this route.

Workflow Diagram:

Caption: Synthesis of 2-(Naphthalen-1-yl)propan-2-ol via Grignard or Organolithium Reagents.

Detailed Protocol (Organolithium Route):

A highly efficient synthesis of 2-(naphthalen-1-yl)propan-2-ol has been reported utilizing an organolithium intermediate.[3]

Step 1: Formation of 1-Naphthyllithium

-

To a stirred solution of 1-bromonaphthalene (0.2 mol) in dry tetrahydrofuran (THF, 400 mL) under a nitrogen atmosphere at -78 °C, slowly add a 1.6 M solution of n-butyllithium (n-BuLi) in hexane (125 mL, 0.2 mol) dropwise via syringe.

-

Maintain the reaction mixture at -78 °C and continue stirring for 1 hour after the addition is complete.

Causality: The use of a low temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the highly reactive organolithium species. The inert nitrogen atmosphere is necessary to prevent quenching of the organolithium reagent by atmospheric oxygen and moisture.

Step 2: Reaction with Acetone

-

To the solution of 1-naphthyllithium at -78 °C, add dry acetone (0.3 mol) dropwise via a syringe.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Allow the mixture to warm to room temperature and continue stirring for an additional hour.

Causality: A slight excess of acetone is used to ensure complete consumption of the organolithium reagent. The gradual warming to room temperature allows the reaction to proceed to completion.

Step 3: Workup and Purification

-

Cool the reaction mixture back to -78 °C and then slowly pour it into 2 L of ice water with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 500 mL).

-

Combine the organic layers, wash with 5% brine solution (500 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography followed by trituration with a mixture of n-hexane and ethyl acetate (100:1 v/v) to yield pure 2-(naphthalen-1-yl)propan-2-ol as colorless, needle-like crystals.[3]

Yield Data:

| Starting Material | Reagents | Product | Yield | Reference |

| 1-Bromonaphthalene | n-BuLi, Acetone | 2-(Naphthalen-1-yl)propan-2-ol | 91% | [3] |

Method 2: Grignard Reaction with 1-Acetylnaphthalene

This alternative and equally viable route involves the reaction of a methyl Grignard reagent with 1-acetylnaphthalene.

Workflow Diagram:

Caption: Synthesis of 2-(Naphthalen-1-yl)propan-2-ol via Friedel-Crafts Acylation and Grignard Addition.

Detailed Protocol:

Step 1: Synthesis of 1-Acetylnaphthalene (Friedel-Crafts Acylation) This step is a well-established procedure and is not detailed here. It typically involves the reaction of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Step 2: Grignard Reaction with 1-Acetylnaphthalene

-

Prepare a solution of methylmagnesium iodide from methyl iodide and magnesium turnings in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

To a stirred solution of 1-acetylnaphthalene in anhydrous diethyl ether or THF at 0 °C, add the prepared methylmagnesium iodide solution dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

Causality: The Grignard reagent is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ketone. The reaction is typically exothermic, and initial cooling is employed to control the reaction rate.

Step 3: Workup and Purification

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-(naphthalen-1-yl)propan-2-ol.

Characterization

The structural elucidation of 2-(naphthalen-1-yl)propan-2-ol is confirmed through various spectroscopic techniques.

Physicochemical Properties:

| Property | Value | Reference |

| IUPAC Name | 2-(Naphthalen-1-yl)propan-2-ol | [4] |

| CAS Number | 6301-54-8 | [4] |

| Molecular Formula | C₁₃H₁₄O | [4] |

| Molecular Weight | 186.25 g/mol | [4] |

| Melting Point | 88.5-90 °C | [3] |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.84-8.87 (m, 1H), 7.87-7.90 (m, 1H), 7.78 (d, J = 8.0 Hz, 1H), 7.56 (dd, J = 0.8, 7.6 Hz, 1H), 7.43-7.49 (m, 2H), 7.40 (t, J = 7.8 Hz, 1H), 5.24 (s, 1H, -OH), 1.70 (s, 6H, 2 x -CH₃).[3]

-

¹³C NMR: Spectroscopic data is available in public databases such as PubChem and SpectraBase.[4]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 186.25, corresponding to the molecular weight of the compound.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the tertiary alcohol.[4]

Applications in Drug Development and Research

While 2-(naphthalen-1-yl)propan-2-ol itself is not widely reported to possess significant biological activity, it serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. The naphthalene moiety is a well-recognized pharmacophore present in numerous approved drugs.[1]

1. Precursor to Biologically Active Molecules:

-

Anticancer Agents: The naphthalen-1-yloxy-propan-2-ol scaffold is found in compounds with potential anticancer properties. For example, the naftopidil analogue 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol has been synthesized and shown to induce cell death in a variety of human cancer cell lines.[5]

-

Anti-inflammatory Agents: A patent describes the synthesis of 2-(6'-methoxy-2'-naphthyl)propanol, a structurally related compound, as an intermediate for compounds with anti-inflammatory activity.[6]

-